molecular formula C10H9BrN2 B599170 5-(3-Bromophenyl)-1-methylimidazole CAS No. 1218910-50-9

5-(3-Bromophenyl)-1-methylimidazole

Cat. No.: B599170
CAS No.: 1218910-50-9
M. Wt: 237.1
InChI Key: ZBKTVJWYHULGAW-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1-methylimidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-1-methylimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromobenzaldehyde and 1-methylimidazole.

    Condensation Reaction: 3-bromobenzaldehyde is reacted with 1-methylimidazole in the presence of a suitable base, such as potassium carbonate, under reflux conditions. This results in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Electrophilic Aromatic Substitution: The bromophenyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

    Nucleophilic Substitution: Products include substituted imidazoles with various functional groups.

    Oxidation and Reduction: Products include oxidized or reduced imidazole derivatives.

Scientific Research Applications

5-(3-Bromophenyl)-1-methylimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Comparison with Similar Compounds

    5-Phenyl-1-methylimidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-(4-Bromophenyl)-1-methylimidazole: The bromine atom is positioned differently, affecting its chemical properties and applications.

    5-(3-Chlorophenyl)-1-methylimidazole: The chlorine atom provides different reactivity compared to the bromine atom.

Properties

IUPAC Name

5-(3-bromophenyl)-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-3-2-4-9(11)5-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKTVJWYHULGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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